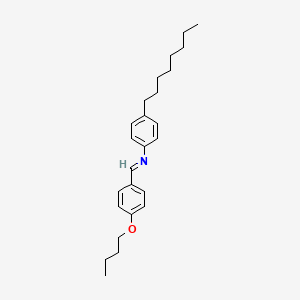

p-Butoxybenzylidene p-octylaniline

Overview

Description

P-Butoxybenzylidene p-octylaniline is a chemical compound with the molecular formula C25H35NO . It has a molecular weight of 365.5515 .

Molecular Structure Analysis

The molecular structure of p-Butoxybenzylidene p-octylaniline consists of a benzylidene attached to an octylaniline and a butoxy group . More detailed structural analysis would require specific spectroscopic data .Physical And Chemical Properties Analysis

P-Butoxybenzylidene p-octylaniline has a molecular weight of 365.5515 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 493.1±38.0 °C, 0.94±0.1 g/cm3, and 4.27±0.50 respectively .Scientific Research Applications

Phase Transition Studies

This compound is used in studying the phase transitions between different states of matter, such as from smectic-A to smectic-B phases in liquid crystals. Researchers measure mechanical impedance to understand the properties during these transitions .

Liquid Crystal Films

p-Butoxybenzylidene p-octylaniline: is utilized in examining the shear mechanical properties of freely suspended liquid-crystal films. These studies help in understanding the solid-like responses of liquid crystals above certain transition temperatures .

Spectral Density Determination

In nuclear magnetic resonance (NMR) spectroscopy, this compound has been used to carry out deuterium relaxation experiments to determine individual spectral densities within smectic liquid crystals .

Mechanism of Action

Target of Action

p-Butoxybenzylidene p-octylaniline, also known as BBOT, is a type of photochromic molecule. Its primary targets are the smectic-A and smectic-B phases of liquid crystals .

Mode of Action

BBOT interacts with its targets by undergoing structural and color changes when exposed to UV radiation. It exhibits a pretransitional behavior in both the birefringence and the response time in a temperature interval of 0.3 K below the transition .

Pharmacokinetics

, which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The action of BBOT results in a sharp discontinuity of 2.5× 10−3 within 2 mK at the transition . The change in birefringence in the smectic-B phase follows a parabolic temperature dependence .

Action Environment

The action of BBOT is influenced by environmental factors such as temperature and UV radiation . For instance, a pretransitional behavior in the real part of the shear impedance is found in a temperature interval of 2°C below the transition .

properties

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-10-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-6-4-2/h12-19,21H,3-11,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELVVZFTTYSOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Butoxybenzylidene p-octylaniline | |

CAS RN |

39777-26-9 | |

| Record name | p-Butoxybenzylidene p-octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

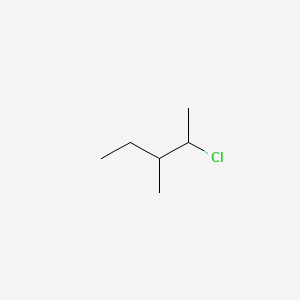

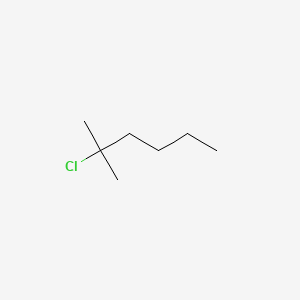

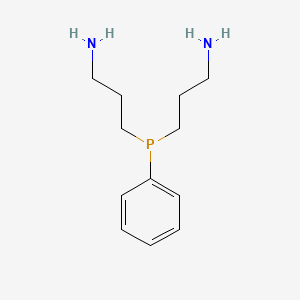

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)

![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)